molecular formula C18H17N5S B11487520 13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B11487520
M. Wt: 335.4 g/mol
InChI Key: QLFCNWGRQRFKAN-UHFFFAOYSA-N
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Description

13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex heterocyclic compound It features a unique structure with multiple fused rings and a combination of nitrogen, sulfur, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multi-step organic reactions. One common approach is the condensation of N-benzylpiperidone with thioglycolic acid under reflux conditions in toluene, using a Dean-Stark apparatus to remove water . This reaction forms the core structure, which is then further modified through various substitution reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the nitrogen-containing rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are commonly used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in ulcer formation, thereby exerting its anti-ulcer effects . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 8-benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4,5]decan-3-one
  • 8-benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4,5]decan-3-one
  • 4,8-dibenzyl-1-thia-4,8-diazaspiro[4,5]decan-3-one

Uniqueness

Compared to these similar compounds, 13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene stands out due to its more complex and rigid structure. This unique structure may confer different biological activities and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17N5S

Molecular Weight

335.4 g/mol

IUPAC Name

13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C18H17N5S/c1-12-20-17-16-14-7-8-22(9-13-5-3-2-4-6-13)10-15(14)24-18(16)19-11-23(17)21-12/h2-6,11H,7-10H2,1H3

InChI Key

QLFCNWGRQRFKAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=NC3=C(C2=N1)C4=C(S3)CN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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